

Application Note: Quantification of 2-Amino-5-methylhexane in Dietary Supplements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylhexane

Cat. No.: B140909

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known as 1,4-dimethylamylamine (1,4-DMAA), is a stimulant compound that has been identified in a variety of dietary supplements, particularly those marketed for weight loss and pre-workout enhancement.^[1] Structurally similar to other stimulants like ephedrine and the banned substance 1,3-dimethylamylamine (1,3-DMAA), **2-amino-5-methylhexane** poses a potential health risk to consumers.^[2] Its presence in supplements is often undisclosed or disguised under vague ingredient names like "2-aminoisoheptane".^{[2][3]} Accurate and robust analytical methods are crucial for the detection and quantification of **2-amino-5-methylhexane** in complex supplement matrices to ensure consumer safety and regulatory compliance.

This application note provides detailed protocols for the quantification of **2-amino-5-methylhexane** in dietary supplements using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

Analysis of various commercially available dietary supplements has revealed the presence of **2-amino-5-methylhexane** in significant quantities. The following table summarizes quantitative data from a study by Cohen et al. (2017), where several weight loss and pre-workout supplements were analyzed.^[1]

Product Name	Manufacturer	Substance Detected	Concentration per Serving (mg)
Chaos and Pain	2-aminoisoheptane	2-amino-5-methylhexane	21 ± 11
Simply Skinny Pollen	Bee Fit with Trish	1,3-dimethylamylamine (DMAA) and 2-amino-5-methylhexane	24 ± 7.6 (1,3-DMAA) and 21 ± 11 (2-amino-5-methylhexane)
Triple X	GoldStar	2-amino-5-methylhexane	94 ± 48

Data sourced from Cohen et al. (2017).[\[1\]](#)

Experimental Protocols

Two primary analytical techniques are suitable for the quantification of **2-amino-5-methylhexane** in dietary supplements: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity without the need for derivatization.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the extraction and quantification of **2-amino-5-methylhexane** from solid or powdered dietary supplements.

1. Sample Preparation (Liquid-Solid Extraction)

- 1.1. Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL polypropylene centrifuge tube.
- 1.2. Add 10 mL of methanol to the tube.
- 1.3. Vortex the mixture for 1 minute to ensure thorough mixing.

- 1.4. Sonicate the mixture for 15 minutes in a bath sonicator.
- 1.5. Centrifuge the sample at 4000 rpm for 10 minutes.
- 1.6. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary to bring the concentration within the calibration range.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B
 - 7.1-9 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): m/z 116.2
 - Product Ions (Q3): To be determined by direct infusion of a **2-amino-5-methylhexane** standard. Likely fragments would involve the loss of the amine group and fragmentation of the alkyl chain. Two or three product ions should be monitored for confirmation and quantification.
- Data Analysis: The concentration of **2-amino-5-methylhexane** in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to increase the volatility of **2-amino-5-methylhexane**.

1. Sample Preparation and Derivatization

- 1.1. Perform a liquid-solid extraction as described in Protocol 1 (steps 1.1 to 1.5).
- 1.2. Transfer 1 mL of the supernatant to a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- 1.3. To the dry residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a derivatization agent.
- 1.4. Cap the tube tightly and heat at 60 °C for 30 minutes.
- 1.5. Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: A gas chromatograph with a split/splitless injector.

- Mass Spectrometer: A mass selective detector (MSD).
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
- Injection Mode: Splitless.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identification of the derivatized **2-amino-5-methylhexane** is based on its retention time and comparison of the acquired mass spectrum with a reference spectrum. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions and comparison to a calibration curve prepared from derivatized standards.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nsf.org [nsf.org]
- 3. nsf.org [nsf.org]
- To cite this document: BenchChem. [Application Note: Quantification of 2-Amino-5-methylhexane in Dietary Supplements]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140909#quantification-of-2-amino-5-methylhexane-in-dietary-supplements>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com